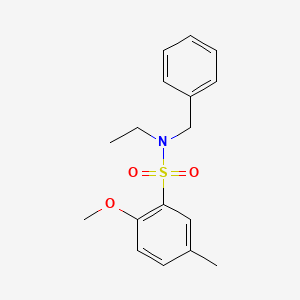

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide

説明

N-Benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and benzyl and ethyl groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

特性

IUPAC Name |

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-4-18(13-15-8-6-5-7-9-15)22(19,20)17-12-14(2)10-11-16(17)21-3/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWABPVUQWLZXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is used in various scientific research applications due to its unique properties:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Sulfonamide Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide and related compounds:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 5-chloro-2-methoxy substitution in ’s compound confers antihypertensive activity, likely via interaction with ion channels or receptors . The N-benzyl group in the target compound introduces steric bulk, which could modulate selectivity in enzyme binding compared to simpler N-ethyl or N-aryl analogs .

The methoxy group (electron-donating) in the target compound may stabilize resonance structures, affecting binding to aromatic receptor sites.

Biological Activity Trends :

- Compounds with sulfamoylphenyl linkages (e.g., ) exhibit hypoglycemic activity, suggesting that the target compound’s sulfonamide core could interact with sulfonylurea receptors if similarly substituted .

- N-Alkyl substitutions (e.g., ethyl, benzyl) are associated with improved metabolic stability compared to unsubstituted sulfonamides, as observed in antimicrobial studies .

Physicochemical Properties and Stability

- Solubility: The methoxy and methyl groups in the target compound likely enhance solubility in organic solvents compared to polar analogs like 5-aminosulfonyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-2-methoxybenzamide (), which contains hydrophilic pyrrolidine and hydroxyethyl groups .

- Thermal Stability : Crystallographic studies on N-ethyl-2-methoxyphenyl analogs () suggest that alkyl substitutions stabilize the sulfonamide core against thermal degradation .

生物活性

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide features a complex structure characterized by:

- A benzyl group

- An ethyl group

- A methoxy group

- A methyl group attached to a benzenesulfonamide core

Its molecular formula is with a molecular weight of approximately 333.45 g/mol. The unique substitution pattern on the benzenesulfonamide core contributes to its distinct chemical and biological properties.

The biological activity of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and receptor binding, leading to various pharmacological effects. The compound has been shown to exhibit:

- Antimicrobial properties : Potentially effective against a range of bacterial strains.

- Anticancer activity : Inhibiting the growth of cancer cells through mechanisms that may involve cell cycle arrest and apoptosis .

Antimicrobial Activity

Research indicates that N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide may possess significant antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Table 1: Antibacterial activity of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide against selected bacterial strains.

Anticancer Activity

In a series of studies, N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide was evaluated for its anticancer effects on various cancer cell lines, including melanoma and ovarian cancer cells. The results are presented in Table 2.

| Cell Line | IC50 (µM) | % Inhibition at 1 µM |

|---|---|---|

| SK-MEL-5 (Melanoma) | 0.62 | 91 |

| OVCAR-4 (Ovarian) | 0.49 | 71 |

| UO-31 (Renal) | 0.53 | 60 |

Table 2: Anticancer activity of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide across different cancer cell lines.

Case Studies

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide, revealing potent activity against resistant bacterial strains .

- Anticancer Efficacy Assessment : Another significant study assessed the compound's ability to inhibit V600EBRAF mutant cancer cells, demonstrating that it effectively reduced cell viability and induced apoptosis in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。